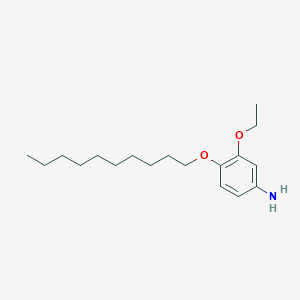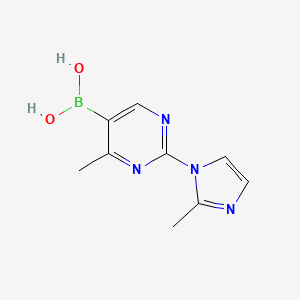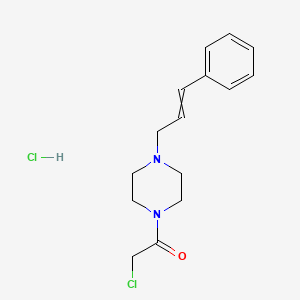![molecular formula C12H20N6O2 B14092149 8-{[2-(diethylamino)ethyl]amino}-6-hydroxy-3-methyl-3,9-dihydro-2H-purin-2-one](/img/structure/B14092149.png)
8-{[2-(diethylamino)ethyl]amino}-6-hydroxy-3-methyl-3,9-dihydro-2H-purin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-{[2-(diethylamino)ethyl]amino}-3-methyl-1,3,7-trihydropurine-2,6-dione is a complex organic compound that belongs to the purine family This compound is known for its unique structure, which includes a purine ring system substituted with a diethylaminoethyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[2-(diethylamino)ethyl]amino}-3-methyl-1,3,7-trihydropurine-2,6-dione typically involves the reaction of 3-methylxanthine with diethylaminoethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
8-{[2-(diethylamino)ethyl]amino}-3-methyl-1,3,7-trihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the diethylaminoethyl group, where nucleophiles like halides or amines can replace the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups replacing the diethylaminoethyl group.
Applications De Recherche Scientifique
8-{[2-(diethylamino)ethyl]amino}-3-methyl-1,3,7-trihydropurine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating cellular processes.
Medicine: Explored for its potential therapeutic effects, including its use as a lead compound in drug discovery for treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 8-{[2-(diethylamino)ethyl]amino}-3-methyl-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in purine metabolism, leading to altered cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-{[2-(dimethylamino)ethyl]amino}-3-methyl-1,3,7-trihydropurine-2,6-dione
- 8-{[2-(ethylamino)ethyl]amino}-3-methyl-1,3,7-trihydropurine-2,6-dione
- 8-{[2-(methylamino)ethyl]amino}-3-methyl-1,3,7-trihydropurine-2,6-dione
Uniqueness
The uniqueness of 8-{[2-(diethylamino)ethyl]amino}-3-methyl-1,3,7-trihydropurine-2,6-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylaminoethyl group enhances its solubility and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C12H20N6O2 |
|---|---|
Poids moléculaire |
280.33 g/mol |
Nom IUPAC |
8-[2-(diethylamino)ethylamino]-3-methyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C12H20N6O2/c1-4-18(5-2)7-6-13-11-14-8-9(15-11)17(3)12(20)16-10(8)19/h4-7H2,1-3H3,(H2,13,14,15)(H,16,19,20) |
Clé InChI |
URNBTTFTKZEMTM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC1=NC2=C(N1)C(=O)NC(=O)N2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-(5-bromo-1,2-benzoxazol-3-yl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B14092068.png)
![9-(5-Methyl-1,2-oxazol-3-yl)-8-(4-methylphenyl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14092076.png)
![[8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid](/img/structure/B14092083.png)

![(E)-7-(but-2-en-1-yl)-3,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14092110.png)
![1-(3-Methoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092113.png)
![2-Pentenoic acid, 4-amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-, ethyl ester, (2E,4S)-](/img/structure/B14092116.png)



![5-[[2-(Trifluoromethyl)phenyl]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14092157.png)
![2-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(4-methoxybenzyl)oxy]phenol](/img/structure/B14092163.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14092169.png)
![5-(2-hydroxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14092171.png)
